N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a dimethylamine group attached to the nitrogen atom. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the tetrahydroisoquinoline core, which can then be further modified to introduce the dimethylamine group.
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These methods often use transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of co-oxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to neuroprotective effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine: Another tetrahydroisoquinoline derivative with similar structural features.
1,2,3,4-tetrahydroisoquinoline: The parent compound without the dimethylamine group.
Uniqueness
N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamine group enhances its reactivity and potential biological activities compared to other tetrahydroisoquinoline derivatives.
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine |
InChI |
InChI=1S/C11H16N2/c1-13(2)11-5-3-4-9-8-12-7-6-10(9)11/h3-5,12H,6-8H2,1-2H3 |
InChI Key |
DFXGLWWDXAXHSR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.